Perfluorodecyl iodide

Catalog No.
S529855
CAS No.
423-62-1
M.F
C10F21I
M. Wt
645.98 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorodecyl iodide

CAS Number

423-62-1

Product Name

Perfluorodecyl iodide

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluoro-10-iododecane

Molecular Formula

C10F21I

Molecular Weight

645.98 g/mol

InChI

InChI=1S/C10F21I/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)32

InChI Key

UDWBMXSQHOHKOI-UHFFFAOYSA-N

SMILES

C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Solubility

Soluble in DMSO

Synonyms

Henicosafluoro-10-iododecane; 1-Iodoperfluorodecane; Decane, heneicosafluoro-1-iodo-; Perfluoro-1-iododecane; Perfluorodecyl iodide; Henicosafluorodecyl Iodide.

Canonical SMILES

C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Description

The exact mass of the compound Perfluorodecyl iodide is 645.8709 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Perfluoroalkyl Building Block

Perfluorodecyl iodide functions as a perfluoroalkyl-containing building block in organic synthesis [1]. The presence of a reactive iodide group (I) allows its use in various coupling reactions. These reactions introduce a perfluorinated chain into target molecules, enabling the creation of novel materials with specific properties.

For instance, perfluorinated chains can enhance a molecule's water and oil repellency, thermal and chemical stability [1]. By incorporating perfluorodecyl iodide, researchers can explore these functionalities in target molecules for various applications.

Source

[1] Smolecule.com - 3-(Perfluorooctyl)propyl iodide

Fluoroalkylalkylthiol Synthesis

Perfluorodecyl iodide plays a role in the synthesis of fluoroalkylalkylthiols through the Zemplen deacylation process [1]. This technique utilizes perfluorodecyl iodide as a starting material to generate fluoroalkylalkylthiols. These are valuable intermediates in organic synthesis, meaning they serve as crucial building blocks for more complex molecules.

Fluoroalkylalkylthiols possess unique properties due to the combination of a perfluorinated chain and a thiol group (S-H). Researchers employ them in the synthesis of pharmaceuticals, functional materials, and other advanced molecules [1].

Source

[1] Smolecule.com - 3-(Perfluorooctyl)propyl iodide

Fluorous-Assisted Oligosaccharide Synthesis

Another application of perfluorodecyl iodide lies in automated fluorous-assisted solution-phase oligosaccharide synthesis [1]. Oligosaccharides are complex carbohydrates formed by linking multiple sugar units.

In this approach, perfluorodecyl iodide plays a part in activating thioglycoside donors, a critical step for assembling these intricate carbohydrate structures. The perfluorinated chain's unique properties likely aid in the reaction process or purification steps [1].

Source

[1] Smolecule.com - 3-(Perfluorooctyl)propyl iodide

Perfluorodecyl iodide is a perfluorinated organic compound characterized by a long carbon chain with fluorine substituents and an iodine atom. Its chemical formula is C10F21IC_{10}F_{21}I, and it is recognized for its unique properties, including high chemical stability and hydrophobicity. These traits make it particularly useful in various applications, from materials science to biological studies. Its molecular structure contributes to its ability to interact with other materials through halogen bonding, enhancing its utility in diverse fields.

  • Limited Data: Extensive data on the safety and hazards of Perfluorodecyl iodide is not readily available.
  • Potential Concerns: As with many perfluorinated compounds, Perfluorodecyl iodide might raise concerns due to its persistence in the environment and potential for bioaccumulation. However, more research is needed to determine the specific risks.
  • General Precautions: Standard laboratory safety practices should be followed when handling Perfluorodecyl iodide, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
, particularly those involving halogen bonding and radical chemistry. One notable reaction is its addition to alkenes, which can be likened to the Kharasch reaction, where perfluoroalkyl iodides react with olefins to form new carbon-fluorine bonds . Additionally, it has shown potential in capturing and confining iodide ions in perovskite solar cells, significantly improving their stability under various conditions .

Perfluorodecyl iodide can be synthesized through several methods, including:

  • Electrophilic Fluorination: This method involves the introduction of fluorine atoms into the carbon chain followed by iodination.
  • Radical Reactions: Utilizing radical initiators to facilitate the formation of carbon-fluorine bonds.
  • Halogen Exchange Reactions: Involving the substitution of bromine or chlorine with iodine in pre-existing perfluoroalkyl compounds.

These methods allow for tailored synthesis depending on the desired purity and application of the compound .

Perfluorodecyl iodide has various applications across multiple fields:

  • Materials Science: Enhancing surface properties and chemical resistance of materials.
  • Photovoltaics: Used in perovskite solar cells to improve stability against photolysis and ion migration .
  • Catalysis: Acts as a precursor for synthesizing other fluorinated compounds, such as 3,5-bis(perfluorodecyl)phenylboronic acid, which serves as a "green" catalyst for amide condensation reactions .
  • Coatings: Employed in creating hydrophobic coatings due to its water-repellent properties.

Studies have shown that perfluorodecyl iodide interacts favorably with halides and polyiodides through halogen bonding. This interaction is crucial for applications in photovoltaic devices where it helps stabilize the structure against degradation caused by environmental factors like light and heat . Additionally, its ability to capture iodide ions enhances the performance of materials used in electronic devices.

Perfluorodecyl iodide shares similarities with other perfluorinated compounds but possesses unique characteristics that set it apart. Below are some similar compounds:

CompoundChemical FormulaUnique Features
Perfluorooctyl iodideC8F17IC_8F_{17}IShorter carbon chain; used primarily in surfactants.
Perfluorobutyl iodideC4F9IC_4F_9IEven shorter chain; often used in specialty chemicals.
Perfluorohexyl iodideC6F13IC_6F_{13}IIntermediate chain length; used in coatings.

Uniqueness of Perfluorodecyl Iodide:

  • The longer carbon chain contributes to enhanced stability and unique interactions with other materials.
  • Its specific iodine attachment allows for effective halogen bonding, which is less pronounced in shorter-chain analogs.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid

XLogP3

8.1

Exact Mass

645.8709

Boiling Point

195.0 °C

Appearance

Solid powder

Melting Point

66.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 92 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 47 of 92 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 45 of 92 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

423-62-1

Wikipedia

Perfluorodecyl iodide

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

All other basic organic chemical manufacturing
Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-heneicosafluoro-10-iodo-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Dates

Modify: 2023-08-15
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